tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate
Description
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[25]octane-5-carboxylate is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-7-10-20(14-22)12-16(20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRMAQBNMOQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps. One common method includes the protection of amine groups using tert-butyl and benzyloxycarbonyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate include other spirocyclic amines and carbamates. What sets this compound apart is its unique combination of tert-butyl and benzyloxycarbonyl protective groups, which provide stability and reactivity under specific conditions. Examples of similar compounds include tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate .
Biological Activity
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C20H28N2O4
- Molecular Weight : 360.46 g/mol
- CAS Number : 1239852-32-4
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial properties. The compound is hypothesized to exhibit significant activity against various bacterial strains due to its ability to inhibit critical bacterial enzymes.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of related compounds within the same class. For instance, dual inhibitors targeting bacterial topoisomerases have shown promising results against both Gram-positive and Gram-negative bacteria. The best compounds in these studies demonstrated minimal inhibitory concentrations (MICs) as low as μg/mL against Staphylococcus aureus and Enterococcus species .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 7a | Staphylococcus aureus (MRSA) | <0.03125 |
| Compound 7a | Enterococcus faecalis | <0.03125 |
| Compound 7a | Klebsiella pneumoniae | 1–4 |
| Compound 7a | Acinetobacter baumannii | 1–4 |
The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription. Inhibition of these enzymes can lead to the disruption of DNA supercoiling, ultimately resulting in cell death.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit low nanomolar inhibition of DNA gyrase and topoisomerase IV from E. coli, with IC50 values typically below 100 nM .
Table 2: Enzyme Inhibition Data
| Compound Type | Enzyme Target | IC50 (nM) |
|---|---|---|
| Type I | DNA Gyrase | <32 |
| Type I | Topoisomerase IV | <100 |
| Type II | DNA Gyrase | <100 |
| Type II | Topoisomerase IV | 38–460 |
Case Studies
A notable case study involved the evaluation of a series of benzothiazole-based dual inhibitors, which included structural analogs to this compound. These compounds were tested against a range of multidrug-resistant strains, demonstrating broad-spectrum activity and favorable pharmacokinetic properties .
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate?
A widely used approach involves iridium-catalyzed regio- and enantioselective amination under standard conditions (e.g., 70°C in DMF), achieving high yields (up to 98%) . Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental design by narrowing optimal conditions, such as solvent selection and catalyst loading . Post-synthesis, purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical, as demonstrated in analogous spirocyclic systems .
Advanced: How can computational modeling improve the efficiency of reaction optimization for this compound?
State-of-the-art methods like quantum mechanical calculations and machine learning-driven data extraction can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize conditions (e.g., solvent polarity, temperature) that stabilize intermediates . This approach minimizes resource expenditure while maximizing enantiomeric excess (e.g., 95% ee achieved via HPLC-validated asymmetric synthesis) .
Basic: What are the key storage and handling protocols to ensure compound stability?
Store the compound at -20°C (short-term) or -80°C (long-term) in moisture-free environments to prevent hydrolysis of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups . Use inert solvents (e.g., anhydrous DMSO) for stock solutions, and avoid repeated freeze-thaw cycles to mitigate degradation . Safety protocols from analogous azaspiro compounds recommend dry chemical extinguishers for fires and PPE (gloves, goggles) during handling .
Advanced: Which analytical techniques are essential for resolving structural ambiguities in this spirocyclic system?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) are critical for confirming molecular weight and connectivity . For stereochemical validation, chiral HPLC with polar stationary phases (e.g., amylose-based columns) can distinguish enantiomers, while NOESY correlations resolve spiro-ring conformations . FTIR further verifies functional groups (e.g., C=O stretches at ~1700 cm) .
Basic: What solvent systems are optimal for solubility and reactivity studies?
Polar aprotic solvents like DMF or DMSO enhance solubility for reactions involving nucleophilic substitution or amination . For low-temperature studies, dichloromethane (DCM) or THF is preferred. Pre-solubilization at 37°C with sonication improves dissolution efficiency . Avoid protic solvents (e.g., water, alcohols) to prevent Boc/Cbz deprotection .
Advanced: How do structural modifications in related azaspiro compounds influence biological activity?
Modifications at the spirocyclic core (e.g., substituting the benzyloxy group with aryl or alkyl chains) alter pharmacokinetic properties. For example, tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives show enhanced blood-brain barrier penetration compared to benzyl-protected analogs . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, guiding rational design .
Basic: What safety precautions are critical during large-scale synthesis?
Follow OSHA-compliant protocols: use fume hoods to mitigate inhalation risks and ensure fire suppression systems (e.g., alcohol-resistant foam) are accessible . Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and immediate ventilation .
Advanced: What interdisciplinary strategies address challenges in scaling up synthesis?
Combine chemical engineering principles (e.g., membrane separation for purification) with kinetic modeling to optimize reactor design (e.g., continuous-flow systems for exothermic amination steps) . Cross-disciplinary collaboration with computational chemists ensures scalability while maintaining enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
